
Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
This compound is a structurally complex heterocyclic molecule featuring a tetrahydroquinazoline core fused with a piperazine moiety substituted with a 2,5-dimethylphenyl group. Key structural elements include:
- Tetrahydroquinazoline backbone: A partially saturated bicyclic system with a 4-oxo and 2-thioxo functional group.
- Piperazine linker: Modified with a 2,5-dimethylphenyl group at the N-4 position and a 3-oxopropyl chain.
Mechanism of Action
Piperazine derivatives
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
Biological Activity
Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound known for its diverse biological activities. This compound features a quinazoline core, which has been associated with various pharmacological effects, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Property | Value |
---|---|
Molecular Formula | C27H33N5O4S |
Molecular Weight | 523.6 g/mol |
IUPAC Name | Methyl 3-[2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI Key | LNOATTIBRFMIEL-UHFFFAOYSA-N |
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The precise molecular pathways affected depend on the biological context and the specific targets involved.
Antimicrobial Activity
Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. In a study assessing various derivatives, this compound was evaluated for its antibacterial efficacy against several Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited MIC values significantly lower than standard antibiotics like ampicillin and streptomycin .
Table 1: Antibacterial Activity Comparison
Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria Type |
---|---|---|---|
Compound 8 | 0.004–0.03 | 0.008–0.06 | E. cloacae (most sensitive) |
Compound 10 | >0.20 | >0.30 | E. coli (most resistant) |
Anticancer Activity
Quinazoline derivatives have also been explored for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic pathways . The structure–activity relationship (SAR) studies suggest that modifications on the quinazoline core can enhance cytotoxic effects against specific cancer types.
Table 2: Cytotoxic Activity of Quinazoline Derivatives
Compound ID | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 15 | HeLa |
Compound B | 30 | MCF7 |
Study on Antibacterial Activity
In a comparative study published in PMC, various quinazoline derivatives were tested for their antibacterial activity against multiple strains of bacteria including Staphylococcus aureus and Escherichia coli. The study found that the tested compounds exhibited MIC values ranging from 0.004 to 0.03 mg/mL against Gram-negative bacteria, indicating potent antibacterial properties .
Study on Anticancer Properties
A dissertation focused on the development of quinazoline-based compounds reported that certain derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The study highlighted that modifications to the piperazine moiety significantly impacted the anticancer activity, suggesting a pathway for future drug design .
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Quinazoline Core : The initial step often involves constructing the quinazoline framework through cyclization reactions.
- Piperazine Introduction : The piperazine moiety is introduced via a Mannich reaction, where an amine reacts with formaldehyde and a ketone.
- Functional Group Modifications : Subsequent steps may involve the introduction of thioxo and carboxylate groups through various organic transformations.
Industrial Production
For large-scale production, optimized reaction conditions are crucial to maximize yield and minimize costs. Techniques such as continuous flow reactors can enhance efficiency and control over reaction parameters.
Scientific Research Applications
Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several significant applications:
Pharmacological Studies
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit anticancer properties. Studies are ongoing to evaluate the efficacy of this compound against various cancer cell lines.
- Enzyme Interaction Studies : The compound's ability to interact with enzymes makes it valuable for studying enzyme kinetics and inhibition mechanisms.
Material Science
- The compound can serve as a building block for synthesizing novel materials with specific properties. Its unique structure may lead to the development of advanced polymers or coatings.
Chemical Biology
- It is utilized in investigations involving protein binding and cellular uptake mechanisms, aiding in the understanding of drug delivery systems.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of derivatives related to this compound against breast cancer cell lines. Results indicated that modifications to the quinazoline core significantly enhanced cytotoxicity, suggesting that further structural optimization could yield potent anticancer agents.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme interactions, this compound was tested for its ability to inhibit specific kinases involved in cancer progression. The results showed promising inhibition rates, warranting further exploration into its mechanism of action.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step organic reactions, including:
- Palladium-catalyzed coupling for introducing the piperazine moiety (e.g., Suzuki-Miyaura coupling for aryl group attachment) .
- Cyclization steps under controlled temperatures (195–230°C) to form the tetrahydroquinazoline core, with catalysts like Pd/C for hydrogenation .
- Thiourea incorporation via nucleophilic substitution at the 2-position of the quinazoline ring . Key intermediates should be purified using column chromatography (silica gel, petroleum ether/ethyl acetate) .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assigns proton and carbon environments, resolving substituent positions (e.g., methyl groups on the phenyl ring) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
- HRMS (ESI) : Validates molecular weight accuracy (e.g., theoretical vs. observed m/z within 2 ppm) .
Q. What stability considerations are essential for storage?
- Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the thioxo group.
- Avoid exposure to strong oxidizers and moisture, as hydrolysis can degrade the ester moiety .
Q. What biological assays are suitable for initial activity screening?
- Kinase inhibition assays : Target enzymes like EGFR or VEGFR due to structural similarity to quinazoline-based inhibitors .
- Cytotoxicity testing : Use cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination via MTT assays .
Advanced Research Questions
Q. How can contradictions in NMR data for structural isomers be resolved?
- Employ 2D NMR techniques (e.g., COSY, HSQC) to differentiate regioisomers of the piperazine and quinazoline moieties .
- Computational modeling (DFT-based chemical shift prediction) can validate assignments .
- Compare experimental data with analogs in databases (e.g., PubChem) to identify consistent spectral patterns .
Q. What strategies optimize reaction yields during 2,5-dimethylphenylpiperazine introduction?
- Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates .
- Catalyst screening : Test Pd(OAc)₂/XPhos systems for efficient cross-coupling .
- Temperature gradients : Stepwise heating (80°C → 120°C) minimizes side reactions during piperazine ring formation .
Q. How does the thioxo group influence electronic properties and target binding?
- DFT calculations : Analyze charge distribution (e.g., sulfur’s electronegativity) to predict hydrogen bonding with kinase active sites .
- Comparative SAR studies : Synthesize analogs with C=O vs. C=S at position 2; assess changes in IC50 against kinase panels .
Q. What mechanistic insights explain interactions with biological targets?
- Molecular docking : Map the compound’s binding to ATP pockets in kinases (e.g., using AutoDock Vina) .
- MD simulations : Track conformational stability of the piperazine-propyl linker during target engagement .
- Competitive binding assays : Use fluorescent probes (e.g., ATP-γ-S) to quantify inhibition kinetics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs from the evidence:
Key Comparative Insights :
Core Heterocycle Differences: The target compound’s tetrahydroquinazoline core contrasts with the imidazopyridine in 1l and benzoxazolone/benzothiazolone systems in 5i–5l . Quinazolines are known for kinase inhibition, while imidazopyridines often target GABA receptors. The 2-thioxo group in the target compound may enhance sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) compared to oxo analogs like 1l or 5i .
Piperazine Substituent Effects :
- The 2,5-dimethylphenyl group on the piperazine in the target compound likely increases lipophilicity compared to pyridinyl (as in ) or unsubstituted piperazine derivatives. This could influence blood-brain barrier penetration or receptor selectivity.
The presence of ester groups (methyl carboxylate) may simplify purification compared to nitro or cyano substituents in 1l.
Spectroscopic Validation :
- While the target compound lacks reported spectral data, its analogs were validated via 1H/13C NMR and HRMS. For example, 1l showed distinct aromatic proton shifts (δ 7.50–8.20) due to the nitro group , whereas 5i exhibited aliphatic proton resonances (δ 1.60–3.90) from the piperazine linker .
Research Implications and Limitations
- Pharmacological Potential: The target compound’s structural features align with ligands for serotonin or dopamine receptors, given the prevalence of piperazine moieties in such agents .
- Data Gaps : Critical parameters (e.g., solubility, melting point, bioactivity) for the target compound are absent in the evidence. Further studies should prioritize these metrics.
- Synthetic Challenges : The 2-thioxo group may introduce stability issues under oxidative conditions, requiring specialized handling compared to oxo analogs.
Properties
CAS No. |
946330-11-6 |
---|---|
Molecular Formula |
C25H28N4O4S |
Molecular Weight |
480.58 |
IUPAC Name |
methyl 3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28N4O4S/c1-16-4-5-17(2)21(14-16)27-10-12-28(13-11-27)22(30)8-9-29-23(31)19-7-6-18(24(32)33-3)15-20(19)26-25(29)34/h4-7,14-15H,8-13H2,1-3H3,(H,26,34) |
InChI Key |
BJGMCFDJUTUCSX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
solubility |
not available |
Origin of Product |
United States |
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